molecular formula C14H15NO B1325436 3-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-01-8

3-[(3-Oxocyclohexyl)methyl]benzonitrile

Cat. No.: B1325436
CAS No.: 898785-01-8
M. Wt: 213.27 g/mol
InChI Key: VTZUIYVGEBLUQM-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Cyclohexanone (B45756) Chemical Space

The chemical architecture of 3-[(3-Oxocyclohexyl)methyl]benzonitrile positions it at the intersection of two important classes of organic compounds: benzonitriles and cyclohexanones. The benzonitrile group, consisting of a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a common structural motif in many biologically active compounds. researchgate.net The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring, and it can also act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. nih.govnih.gov Benzonitrile derivatives are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. atamankimya.comrsc.org

The cyclohexanone moiety is a six-membered cyclic ketone that is a fundamental building block in organic synthesis. drugbank.com The cyclohexanone scaffold is found in numerous natural products and has been extensively utilized in the development of new therapeutic agents. nih.gov Derivatives of cyclohexanone have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiumsida.ac.id The carbonyl group of the cyclohexanone ring is a key functional group that can participate in a variety of chemical reactions, making it a versatile handle for the synthesis of more complex molecules. ontosight.ai

Significance and Research Trajectory of the Compound Class

The combination of the benzonitrile and cyclohexanone moieties in a single molecule, as seen in this compound, suggests a promising area for chemical exploration. The research trajectory for this class of compounds is largely driven by the potential for synergistic or novel biological activities arising from the two distinct functional groups.

The benzonitrile portion of the molecule can be a key pharmacophore, with numerous nitrile-containing drugs having been approved for a variety of clinical applications. nih.gov The inclusion of a nitrile group in a drug candidate can enhance its binding affinity to target proteins and improve its pharmacokinetic profile. nih.gov Research on benzonitrile derivatives has focused on their development as enzyme inhibitors, receptor antagonists, and agents for treating a range of diseases.

Similarly, the cyclohexanone ring system is a privileged scaffold in medicinal chemistry. nih.gov The biological activities of cyclohexanone derivatives are diverse, with studies reporting their potential as antibacterial and antifungal agents, as well as their utility in the treatment of inflammatory conditions and cancer. umsida.ac.idresearchgate.netnih.gov The research on cyclohexanone-based compounds often involves the synthesis of libraries of derivatives to explore their structure-activity relationships.

The research trajectory for hybrid molecules like this compound is therefore likely to involve the synthesis of analogues to probe the impact of substituents on both the benzonitrile and cyclohexanone rings. This would be followed by screening for a wide range of biological activities, leveraging the known therapeutic potential of both parent compound classes.

Scope and Objectives of Academic Investigation

The academic investigation of a novel compound such as this compound would typically follow a structured approach, beginning with its synthesis and characterization, and progressing to the evaluation of its chemical and biological properties.

The primary objectives of such an investigation would include:

Synthesis and Optimization: Developing an efficient and scalable synthetic route to this compound and its derivatives. This would involve exploring different synthetic strategies and optimizing reaction conditions.

Structural and Physicochemical Characterization: Thoroughly characterizing the compound's structure using spectroscopic techniques such as NMR, IR, and mass spectrometry. The determination of its physicochemical properties, such as solubility and stability, would also be a key objective.

Exploration of Chemical Reactivity: Investigating the reactivity of the benzonitrile and cyclohexanone functional groups to understand the compound's potential for further chemical modification and its stability under various conditions.

Biological Screening and Mechanistic Studies: Screening the compound for a range of biological activities, based on the known properties of benzonitrile and cyclohexanone derivatives. If any significant activity is identified, further studies would be conducted to elucidate its mechanism of action.

A typical workflow for the academic investigation of a compound like this compound is outlined in the table below.

StageKey Activities
1. Synthesis and Purification - Development of a synthetic protocol. - Optimization of reaction yields. - Purification of the final compound.
2. Structural Elucidation - Nuclear Magnetic Resonance (NMR) spectroscopy. - Infrared (IR) spectroscopy. - Mass Spectrometry (MS).
3. Physicochemical Analysis - Determination of melting point and boiling point. - Assessment of solubility in various solvents. - Evaluation of chemical stability.
4. Biological Evaluation - In vitro screening for various biological activities. - Determination of potency and efficacy. - In vivo studies in animal models (if warranted).
5. Structure-Activity Relationship (SAR) Studies - Synthesis of a library of analogues. - Evaluation of the biological activity of analogues. - Identification of key structural features for activity.

An exploration of the synthetic pathways leading to this compound reveals a variety of strategic chemical transformations. The construction of this molecule and its analogues hinges on the formation of a key carbon-carbon bond between the aromatic and cycloaliphatic moieties, as well as the introduction of the nitrile functional group. This article details the primary methodologies employed for these purposes, focusing on organometallic-mediated reactions, classical alkylation strategies, and various routes for nitrile group installation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-oxocyclohexyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZUIYVGEBLUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642359
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-01-8
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Transformational Studies of 3 3 Oxocyclohexyl Methyl Benzonitrile

Chemical Reactivity of the Ketone Moiety

The ketone functional group in the 3-oxocyclohexyl moiety is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensation reactions.

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the ketone would result in the formation of a tertiary alcohol. For instance, the reaction with methylmagnesium bromide would yield 3-[(3-hydroxy-3-methylcyclohexyl)methyl]benzonitrile. The reaction is typically carried out in an anhydrous ether solvent.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. This involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane, to replace the carbonyl oxygen with a methylene (B1212753) group, forming 3-[(3-methylenecyclohexyl)methyl]benzonitrile. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. thieme-connect.denih.gov

A summary of representative nucleophilic addition reactions is presented in Table 1.

Nucleophile/ReagentProduct StructureProduct Name
Methylmagnesium Bromide3-[(3-hydroxy-3-methylcyclohexyl)methyl]benzonitrile
Methylenetriphenylphosphorane3-[(3-methylenecyclohexyl)methyl]benzonitrile

Table 1: Examples of Nucleophilic Addition Reactions on the Ketone Moiety

The ketone functionality can also undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. researchgate.netnih.gov

Imine Formation: Reaction with a primary amine, such as aniline, in the presence of an acid catalyst would lead to the formation of the corresponding N-phenyl imine. wikipedia.orgnih.gov

Enamine Formation: With a secondary amine, like pyrrolidine, an enamine is formed. The double bond in the enamine can be in conjugation with the nitrogen atom, making the α-carbon nucleophilic and useful for further alkylation or acylation reactions. researchgate.net

Representative condensation reactions are detailed in Table 2.

ReagentProduct Type
AnilineImine
PyrrolidineEnamine

Table 2: Condensation Reactions of the Ketone Moiety

Transformations Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids.

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. Partial hydrolysis yields an amide, while complete hydrolysis leads to a carboxylic acid.

Acidic Hydrolysis: Heating the compound in the presence of a strong acid, such as sulfuric acid, and water will first produce 3-[(3-oxocyclohexyl)methyl]benzamide, and upon further heating, will yield 3-[(3-oxocyclohexyl)methyl]benzoic acid.

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide, followed by an acidic workup, will also result in the formation of the corresponding carboxylic acid.

The nitrile group can be reduced to a primary amine, which can then be further derivatized.

Reduction to Amine: A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an ether solvent, followed by a water workup, will reduce the nitrile to a primary amine, yielding {3-[(3-oxocyclohexyl)methyl]phenyl}methanamine.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst, such as Raney nickel or palladium on carbon, can also effect the reduction of the nitrile to the primary amine. This method is often preferred for its milder reaction conditions.

The resulting primary amine can be further functionalized, for example, by acylation to form amides or by alkylation to form secondary or tertiary amines.

Modifications of the Cyclohexyl Ring System

The cyclohexyl ring itself can be the site of chemical transformations, although these are generally less common than reactions at the ketone or nitrile functional groups.

Aromatization: Under certain conditions, such as treatment with a strong dehydrogenating agent like palladium on carbon at high temperatures, the cyclohexyl ring can be aromatized to a phenyl ring. This would result in the formation of 3-(m-tolyl)benzonitrile.

Baeyer-Villiger Oxidation: The cyclic ketone can undergo a Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) would insert an oxygen atom adjacent to the carbonyl group, forming a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction depends on the migratory aptitude of the adjacent carbon atoms.

Regioselective Oxidation and Reduction Pathways

The 3-oxocyclohexyl group in 3-[(3-Oxocyclohexyl)methyl]benzonitrile is a prime site for regioselective oxidation and reduction reactions. These transformations are crucial for introducing new functional groups and altering the stereochemistry of the cyclohexyl ring.

Oxidation Reactions:

The ketone can be transformed into a lactone through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is highly regioselective. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgrsc.org The migratory aptitude of the adjacent carbon atoms dictates the regiochemical outcome. In the case of 3-substituted cyclohexanones, the more substituted carbon atom preferentially migrates. organic-chemistry.org Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comwikipedia.org

Reduction Reactions:

The carbonyl group is readily reduced to a secondary alcohol, yielding 3-[(3-hydroxycyclohexyl)methyl]benzonitrile. This reduction can be achieved with high stereoselectivity using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, typically affording the thermodynamically more stable equatorial alcohol as the major product. Catalytic hydrogenation over metal catalysts such as Raney Nickel, palladium, or platinum is also an effective method for this transformation. anko.com.tw

Table 1: Regioselective Oxidation and Reduction of the Cyclohexanone (B45756) Moiety

Reaction TypeReagent(s)Product(s)Key Features
Baeyer-Villiger Oxidation m-CPBA or H₂O₂/Lewis Acid4-(3-cyanobenzyl)oxepan-2-oneRegioselective oxygen insertion.
Ketone Reduction NaBH₄ or LiAlH₄3-[(3-hydroxycyclohexyl)methyl]benzonitrileFormation of a secondary alcohol.
Catalytic Hydrogenation H₂ / Raney Ni, Pd/C, or PtO₂3-[(3-hydroxycyclohexyl)methyl]benzonitrileHigh conversion to the corresponding alcohol.

Ring Rearrangements and Skeletal Alterations

The cyclohexanone ring of this compound can undergo various skeletal rearrangements, leading to the formation of carbocycles with different ring sizes. These transformations are often synthetically valuable for accessing novel molecular scaffolds.

A notable example is the Favorskii rearrangement, which can be induced in α-halo derivatives of the ketone. This reaction typically leads to a ring contraction, yielding a cyclopentanecarboxylic acid derivative. sigmaaldrich.comrsc.orgresearchgate.net The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. rsc.org

Ring expansion reactions are also conceivable, for instance, through a Tiffeneau-Demjanov-like rearrangement of an aminomethyl derivative of the corresponding cyclohexanol. Such rearrangements can provide access to seven-membered ring systems. Skeletal rearrangements in organic chemistry are a powerful tool for the synthesis of complex molecules. cambridgescholars.com

Functional Group Interconversions and Advanced Coupling Reactions

The benzonitrile (B105546) moiety of the molecule offers a plethora of opportunities for functional group interconversions and advanced coupling reactions, enabling the synthesis of a wide array of derivatives.

Functional Group Interconversions:

The nitrile group can be hydrolyzed to a carboxylic acid (3-(3-oxocyclohexylmethyl)benzoic acid) under acidic or basic conditions. znaturforsch.comgoogle.com Alternatively, it can be reduced to a primary amine (3-(3-oxocyclohexylmethyl)benzylamine) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. nih.govacs.orgrsc.orgchemicalforums.com The nitrile group can also participate in nucleophilic additions, for instance, with Grignard reagents to yield ketones after hydrolysis. doubtnut.comtardigrade.in

Advanced Coupling Reactions:

For advanced coupling reactions, the benzonitrile moiety would typically be derivatized to include a leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring. This would enable participation in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative could be coupled with a boronic acid or ester to form a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. researchgate.netlibretexts.orgnih.govnih.govuwindsor.ca

Heck Reaction: Coupling with an alkene can be achieved to introduce a vinyl group onto the aromatic ring. mdpi.comorganic-chemistry.orgresearchgate.netbeilstein-journals.orglibretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne allows for the synthesis of aryl-alkyne derivatives. scielo.org.mxrsc.org

Table 2: Functional Group Interconversions and Potential Coupling Reactions of the Benzonitrile Moiety

Reaction TypeReagent(s)/ConditionsProduct Functional Group
Nitrile Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid
Nitrile Reduction LiAlH₄ or H₂/CatalystPrimary Amine (Benzylamine)
Suzuki-Miyaura Coupling Aryl/Alkyl-B(OH)₂, Pd catalyst, baseBiaryl, Alkylated/Alkenylated Arene
Heck Reaction Alkene, Pd catalyst, baseVinylated Arene
Sonogashira Coupling *Terminal Alkyne, Pd/Cu catalysts, baseAryl-Alkynyl

Note: These coupling reactions would require prior conversion of a functional group on the benzonitrile ring to a suitable leaving group (e.g., Br, I, OTf).

Structure Activity Relationship Sar Studies and Analogue Design of 3 3 Oxocyclohexyl Methyl Benzonitrile Derivatives

Systematic Modification of the Benzonitrile (B105546) Moiety

The introduction of substituents onto the benzene (B151609) ring can dramatically alter the electronic landscape of the molecule, thereby affecting its interaction with biological targets. libretexts.org The nature and position of these substituents dictate their influence through a combination of inductive and resonance effects. libretexts.org

Table 1: Hypothetical Influence of Aromatic Substituents on the Biological Activity of 3-[(3-Oxocyclohexyl)methyl]benzonitrile Derivatives
CompoundSubstituent (Position)Electronic EffectPotential Impact on Activity (Relative to Parent)
Parent Compound-HNeutralBaseline
Analogue 14-Chloro (-Cl)Inductively Withdrawing, Weakly DeactivatingMay increase binding affinity through new halogen bond interactions.
Analogue 24-Methoxy (-OCH3)Donating by Resonance, Withdrawing by InductionCould enhance activity by acting as a hydrogen bond acceptor.
Analogue 34-Nitro (-NO2)Strongly Withdrawing by Resonance and InductionMay decrease activity due to significant changes in electronics, but could also form specific polar contacts.
Analogue 42-Methyl (-CH3)Weakly Donating by InductionPotential for decreased activity due to steric hindrance near the linker.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a molecule's properties while retaining its desired biological activity. openaccessjournals.com Replacing the benzonitrile moiety with a heterocyclic ring can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. rroij.comnih.gov

For example, substituting the phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and alter the molecule's acid-base properties. This can lead to improved solubility and new interactions with the biological target. Other heterocycles, like thiophene (B33073) or furan, offer different electronic and steric profiles. acs.org The choice of bioisostere depends on the specific goals of the optimization process, whether it is to enhance potency, reduce toxicity, or improve pharmacokinetic parameters. openaccessjournals.com The versatility of heterocyclic compounds allows for fine-tuning of a drug's properties to achieve a better therapeutic profile. rroij.com

Table 2: Potential Heterocyclic Bioisosteres for the Benzonitrile Moiety
BioisostereKey FeaturesPotential Advantages in Lead Optimization
PyridineContains a basic nitrogen atom.Can act as a hydrogen bond acceptor; may improve solubility and oral bioavailability.
ThiopheneSulfur-containing five-membered ring.Can mimic the phenyl ring sterically and electronically; may alter metabolic pathways. acs.org
IsoxazoleFive-membered ring with nitrogen and oxygen.Offers a distinct dipole moment and potential for specific hydrogen bonding. dundee.ac.uk
TetrazoleFive-membered ring with four nitrogen atoms.Often used as a bioisostere for a carboxylic acid, but its acidic nature can be used to form strong ionic interactions. openaccessjournals.com

Structural Diversification of the Cyclohexanone (B45756) Core

The cyclohexanone ring is another critical component, providing the structural scaffold and key interactions within a binding pocket. Its conformation and substitution pattern are vital for biological activity.

The 3-position of the cyclohexanone ring, where the benzyl (B1604629) group is attached, is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-[(3-Oxocyclohexyl)methyl]benzonitrile and (S)-3-[(3-Oxocyclohexyl)methyl]benzonitrile. Stereochemistry often has a profound impact on drug action because biological targets like enzymes and receptors are themselves chiral. nih.gov

One enantiomer may fit significantly better into a binding site than the other, resulting in a higher affinity and, consequently, greater potency. nih.gov The differential binding is often explained by the three-point attachment model, where three distinct interaction points on the molecule must align with corresponding points on the receptor. A change in stereochemistry can disrupt this alignment for one of the enantiomers. Therefore, synthesizing and testing each enantiomer in its pure form is essential to determine which configuration is responsible for the desired biological effect. researchgate.net

Table 3: Hypothetical Biological Activity Profile Based on Stereochemistry
Compound FormStereochemistryExpected Binding AffinityRationale
Racemate(R/S) MixtureModerateRepresents the combined activity of both enantiomers, with one likely being more active than the other.
Enantiomer A(S)HighThe "eutomer" that possesses the optimal spatial arrangement for maximal interaction with the chiral binding site.
Enantiomer B(R)LowThe "distomer" that fits poorly into the binding site due to steric clashes or suboptimal alignment of key interacting groups.
Table 4: Potential Modifications to the Cyclohexanone Core and Their SAR Implications
ModificationExample AnaloguePotential Effect on Activity
Change Ring Size3-[(3-Oxocyclopentyl)methyl]benzonitrileAlters scaffold conformation; may improve or worsen fit in the binding pocket.
Add Substituents3-[(4-Methyl-3-oxocyclohexyl)methyl]benzonitrileMethyl group could exploit a hydrophobic pocket or cause steric clash.
Modify Ketone3-[(3-Hydroxycyclohexyl)methyl]benzonitrileRemoves ketone carbonyl but adds a hydrogen bond donor/acceptor, changing interaction profile.
Ring Unsaturation3-[(3-Oxocyclohex-1-en-1-yl)methyl]benzonitrileCreates a more planar and rigid ring structure, restricting conformational flexibility.

Linker Modifications and Their Mechanistic Implications

The methylene (B1212753) (-CH2-) group that connects the benzonitrile and cyclohexanone moieties acts as a linker. Its length, rigidity, and chemical nature are crucial for positioning the two key structural components in the optimal orientation for biological activity.

Modifying this linker can have significant mechanistic implications. Increasing the linker's length, for example to an ethyl (-CH2CH2-) group, would create more distance between the two rings, which might be necessary to span a larger binding site. Conversely, shortening or rigidifying the linker, perhaps by incorporating a double bond or cyclopropane (B1198618) ring, would reduce the molecule's conformational flexibility. nih.gov This can be advantageous if the molecule is "locked" into its active conformation, leading to an increase in potency and selectivity. Replacing the carbon linker with a heteroatom, such as an oxygen (ether linkage) or nitrogen (amine linkage), would alter the bond angles, polarity, and hydrogen-bonding potential of the linker region, potentially introducing new, favorable interactions with the target. dundee.ac.uk

Table 5: Hypothetical Effects of Linker Modification on Molecular Properties and Activity
Linker TypeExample StructureKey Property ChangePotential Mechanistic Implication
Methylene (Parent)-CH2-FlexibleAllows rotational freedom for optimal binding orientation.
Ethyl-CH2-CH2-Increased length and flexibilityMay allow interaction with more distant pockets in the binding site.
Ethenyl (Vinyl)-CH=CH-Rigid and planarReduces conformational freedom; may lock the molecule in an active or inactive conformation.
Ether-O-CH2-Introduces polarity and H-bond acceptorCan form new hydrogen bonds with the target and improve solubility. dundee.ac.uk

Theoretical and Computational Investigations of 3 3 Oxocyclohexyl Methyl Benzonitrile

Prospective Electronic Structure and Reactivity Descriptors

A comprehensive computational analysis of 3-[(3-Oxocyclohexyl)methyl]benzonitrile would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to elucidate its electronic properties and reactivity.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the benzonitrile (B105546) ring, while the LUMO would be associated with the electron-deficient carbonyl group of the cyclohexanone (B45756) moiety. A detailed computational study would provide the precise energies and spatial distributions of these orbitals, which are fundamental to predicting its behavior in chemical reactions.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites. In the case of this compound, an MESP map would be expected to show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms, highlighting them as potential sites for nucleophilic interaction.

Potential Mechanistic Elucidation of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction pathway and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. Techniques such as frequency calculations are used to confirm that a located structure is a true transition state, characterized by a single imaginary frequency.

Reaction Pathway Energetics

No Publicly Available Research Found for "this compound"

Extensive searches for theoretical and computational investigations into the chemical compound this compound have yielded no specific research articles or publicly available data. As a result, the detailed analysis requested, including molecular docking, ligand-target interactions, and molecular dynamics simulations, cannot be provided at this time.

The scientific community has not published studies focusing on the structure-activity relationships or conformational analysis of this compound that are accessible through standard research databases. Consequently, there is no information to populate the requested sections on its computational investigation.

Further research would be required to be initiated by academic or industrial laboratories to generate the data necessary to fulfill the detailed article outline. Without such foundational research, any discussion of the compound's molecular interactions and dynamic behavior would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. For a molecule like 3-[(3-Oxocyclohexyl)methyl]benzonitrile, with its distinct aromatic and aliphatic regions, NMR provides precise information on the chemical environment of each proton and carbon atom.

While specific experimental ¹H and ¹³C NMR data for this compound are not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the structure. The aromatic protons of the benzonitrile (B105546) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns determined by their substitution. The protons on the cyclohexanone (B45756) and methylene (B1212753) bridge would be found in the more shielded, upfield region (δ 1.5-3.0 ppm). Similarly, ¹³C NMR would show characteristic signals for the nitrile carbon (δ ~118 ppm), the aromatic carbons (δ 120-140 ppm), the ketone carbonyl carbon (δ >200 ppm), and the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₄) 7.0 - 8.0 120 - 140
Nitrile (CN) - ~118
Methylene (CH₂) ~2.5 - 3.0 30 - 45
Cyclohexanone (CH, CH₂) 1.5 - 2.8 25 - 50
Carbonyl (C=O) - >200

To unambiguously assign all proton and carbon signals, especially in the complex aliphatic region of the cyclohexanone ring, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is critical for tracing the connectivity within the cyclohexanone ring and confirming the link between the methylene bridge and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, can be a powerful tool for mechanistic studies or for simplifying complex NMR spectra. For this compound, selective ¹³C enrichment at the nitrile or carbonyl carbon could be used to study reaction pathways involving these functional groups. Similarly, ¹⁵N labeling of the nitrile group would allow for direct observation of this nitrogen atom via ¹⁵N NMR, providing insights into its electronic environment and intermolecular interactions. While this technique is highly informative, specific isotopic labeling studies for this compound have not been reported in the available literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A sharp, intense band around 2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. A strong absorption peak in the range of 1710-1720 cm⁻¹ would be indicative of the carbonyl (C=O) group of the cyclohexanone ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The aromatic ring vibrations often give rise to distinct and intense Raman signals, which can be useful for analyzing the substitution pattern.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Nitrile (C≡N) Stretch 2220 - 2240 Strong (IR, Raman)
Carbonyl (C=O) Stretch 1710 - 1720 Strong (IR)
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₄H₁₅NO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass (213.1154 g/mol ).

Electron ionization (EI) would induce fragmentation, providing clues to the molecule's structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the methylene group and the cyclohexanone ring, or between the methylene group and the benzonitrile ring.

Loss of small molecules: Fragmentation involving the loss of CO (28 Da) from the cyclohexanone ring is a common pathway for ketones.

Tropylium (B1234903) ion formation: Rearrangement and cleavage of the benzyl (B1604629) group could lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Analyzing these fragment ions allows for the reconstruction of the molecular structure and confirmation of the connectivity of its different parts.

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, no crystal structure for this compound has been deposited in public crystallographic databases. Obtaining a suitable single crystal of this compound would allow for its complete three-dimensional structure to be determined. This would unambiguously confirm the connectivity of the atoms, the conformation of the cyclohexanone ring (e.g., chair conformation), and the spatial relationship between the aromatic ring and the cyclohexyl moiety. Furthermore, crystallographic analysis of key synthetic intermediates or derivatives could provide valuable insights into reaction mechanisms and structure-activity relationships.

Mechanistic Biological Activity and Chemical Biology Applications

Molecular Mechanisms of Enzyme Inhibition (e.g., PDK1, COX)

There is no publicly available scientific literature that specifically details the inhibitory activity of 3-[(3-Oxocyclohexyl)methyl]benzonitrile against 3-phosphoinositide-dependent protein kinase-1 (PDK1) or cyclooxygenase (COX) enzymes. While various benzonitrile (B105546) derivatives have been explored as kinase inhibitors, and certain cyclohexyl-containing compounds have been investigated for anti-inflammatory properties through COX inhibition, these findings cannot be directly extrapolated to the subject compound without specific experimental validation.

Information regarding the allosteric or orthosteric binding site characterization of this compound is not available in the current body of scientific literature. Such studies are fundamental to understanding how a compound interacts with a target protein to exert its effect. Characterization would typically involve techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding pocket, and computational docking studies to predict binding modes. The absence of this data for this compound means its potential binding sites on enzymes like PDK1 or COX remain unelucidated.

Detailed kinetic and thermodynamic studies, which are crucial for understanding the affinity, association and dissociation rates, and the energetic drivers of binding, have not been published for this compound. Such data, often obtained through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be essential to quantify its interaction with any putative protein targets.

Receptor Modulation and Ligand-Receptor Interaction Studies (e.g., TRPA1 antagonism)

No specific research has been published detailing the modulation of receptors, including the Transient Receptor Potential Ankryin 1 (TRPA1), by this compound. The TRPA1 channel is a known target for compounds that modulate pain and inflammation, but any antagonistic or agonistic activity of the subject compound on this or other receptors has not been reported.

Biophysical characterization of the binding of this compound to any receptor is currently absent from the scientific record. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, fluorescence spectroscopy, or microscale thermophoresis (MST) would be required to characterize such binding events in detail.

Consistent with the lack of binding data, there are no published functional assays demonstrating the activation or inhibition of TRPA1 or any other receptor by this compound. Such assays, for instance, measuring calcium influx in cells expressing the receptor, are critical for determining the functional consequences of any ligand-receptor interaction.

Interrogation of Cellular Signaling Pathways (e.g., PI3K pathway modulation)

There is a notable absence of studies investigating the effects of this compound on cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. As PDK1 is a key component of the PI3K pathway, the lack of data on PDK1 inhibition by this compound extends to the broader pathway. Understanding a compound's impact on signaling cascades is vital for predicting its cellular and physiological effects.

Research on "this compound" as a Chemical Probe in Biological Systems Remains Undisclosed

Following a comprehensive review of available scientific literature and chemical databases, there is currently no public domain information regarding the utility of the chemical compound This compound as a chemical probe in biological systems. Searches for its mechanistic biological activity, applications in chemical biology, and detailed research findings have yielded no specific results.

Chemical probes are essential small molecules used to study and manipulate biological processes. The investigation into a compound's potential as a chemical probe typically involves detailed studies of its synthesis, target engagement, mechanism of action, and effects in cellular or organismal models. This process generates a significant body of research, which is then published in peer-reviewed journals.

The absence of such literature for "this compound" suggests that its potential as a chemical probe has not been a subject of published scientific investigation. While the compound is available from commercial chemical suppliers, its biological activities and potential applications in chemical biology are not described in the accessible scientific domain.

Therefore, it is not possible to provide an article detailing its utility as a chemical probe, including data tables and detailed research findings, as no such information appears to exist in the current body of scientific knowledge. Further research would be required to determine if this compound possesses any relevant biological activity or utility in chemical biology.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 3-[(3-Oxocyclohexyl)methyl]benzonitrile, which combines a substituted cyclohexanone (B45756) and a benzonitrile (B105546) moiety, future synthetic strategies will likely prioritize environmental benignity, efficiency, and the use of renewable resources.

Current research in the synthesis of the constituent parts of this compound points towards several promising sustainable approaches:

Green Synthesis of Benzonitriles: Traditional methods for synthesizing benzonitriles can involve harsh reagents and produce significant waste. Emerging research highlights the use of ionic liquids as recyclable reaction media and catalysts. researchgate.netrsc.orgrsc.org These novel routes can offer high yields and simplified product separation. researchgate.netrsc.orgrsc.org For instance, a one-pot synthesis from benzaldehyde using a recyclable ionic liquid that acts as a co-solvent and catalyst has been demonstrated to achieve a 100% yield and conversion. researchgate.netrsc.orgrsc.org

Sustainable Synthesis of Substituted Cyclohexanones: The synthesis of substituted cyclohexanones is also benefiting from green chemistry principles. Photocatalyzed annulation reactions offer a mild approach to constructing the cyclohexanone ring, avoiding the need for strong bases or expensive metal catalysts. nih.gov Furthermore, enzymatic reactions, leveraging the high selectivity of biocatalysts, are being explored for the functionalization of cyclohexanones under mild conditions. nih.gov These enzymatic methods can provide access to complex chiral structures that are otherwise difficult to synthesize. nih.gov

Solvent-Free Approaches: Mechanochemical methods, such as ball milling, are gaining traction as a solvent-free alternative for organic synthesis. rsc.org This technique can lead to unique reaction pathways and is particularly advantageous for reducing solvent waste, a key principle of green chemistry. rsc.org

Synthetic ApproachKey AdvantagesRelevant Moieties
Ionic Liquid-based SynthesisRecyclable, high yield, simplified separationBenzonitrile
Photocatalyzed AnnulationMild conditions, avoids harsh reagentsSubstituted Cyclohexanones
Enzymatic ReactionsHigh selectivity, mild conditionsSubstituted Cyclohexanones
Ball Milling (Mechanochemistry)Solvent-free, reduced wasteGeneral Applicability

These sustainable methodologies could be adapted and combined to develop a novel, environmentally friendly total synthesis of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Key applications of AI and ML in the context of this compound include:

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. nih.govnih.gov By providing the structural motifs of this compound as a starting point, these algorithms could generate vast libraries of related compounds with potentially enhanced biological activity or material properties. nih.govnih.gov

Retrosynthesis Prediction: AI-powered tools can predict viable synthetic routes for complex molecules. For this compound, such tools could propose novel and efficient synthetic pathways that may not be immediately obvious to human chemists.

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of molecules. This allows for the rapid screening of virtual compound libraries to identify candidates with the most promising characteristics for further investigation, thereby reducing the time and cost of experimental work. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative ModelsAlgorithms that create new molecular structures with desired properties.Discovery of novel analogs with improved efficacy or new applications.
Retrosynthesis ToolsPredicts synthetic pathways for a target molecule.Identification of more efficient and sustainable manufacturing routes.
Property PredictionModels that forecast biological activity, toxicity, and physicochemical properties.Rapid virtual screening and prioritization of compounds for experimental testing.

The integration of AI and ML will undoubtedly accelerate the discovery and development of compounds structurally related to this compound, opening up new possibilities for their application.

Exploration of Undiscovered Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For this compound, the key C-C bond formation between the benzonitrile and cyclohexanone moieties presents an interesting area for mechanistic exploration.

Future research in this area will likely focus on:

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. These approaches can be used to model potential transition states and intermediates in the synthesis of this compound, providing insights into the factors that control reactivity and selectivity.

Investigation of Novel Catalytic Cycles: The development of new catalysts for the formation of the central C-C bond is a promising research direction. This could involve exploring transition metal-catalyzed cross-coupling reactions or organocatalytic approaches. organic-chemistry.org Mechanistic studies of these new catalytic systems would be essential for their optimization.

Exploring Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. nih.gov Designing and understanding the mechanistic intricacies of a cascade reaction to form the this compound scaffold from simpler precursors is a challenging but potentially rewarding area of future research. A plausible, yet to be explored, pathway could involve a Friedel-Crafts-type alkylation of a benzonitrile derivative with a suitable cyclohexene precursor. mt.comnih.govlscollege.ac.innih.gov The mechanism of such a reaction, particularly the role of the Lewis acid catalyst and the potential for carbocation rearrangements, would be a key area of investigation. mt.comnih.govlscollege.ac.innih.gov

Research AreaMethodologyPotential Insights
Computational ChemistryDensity Functional Theory (DFT)Elucidation of transition states, reaction intermediates, and energy profiles.
Novel CatalysisSynthesis and evaluation of new catalystsDiscovery of more efficient and selective bond-forming reactions.
Cascade ReactionsDesign of multi-step one-pot synthesesDevelopment of highly efficient and atom-economical synthetic routes.
Friedel-Crafts AlkylationMechanistic studies using experimental and computational methodsUnderstanding the factors controlling regioselectivity and potential side reactions.

By delving into these undiscovered mechanistic pathways, chemists can gain greater control over the synthesis of this compound and pave the way for the creation of a wider range of structurally related molecules.

Q & A

Q. What are the established synthetic routes for 3-[(3-Oxocyclohexyl)methyl]benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, bis(benzonitrile)palladium(II) chloride in dichloromethane can facilitate functionalization of the cyclohexanone moiety . Optimization includes:
  • Catalyst screening : Test Pd(II) complexes (e.g., PdCl₂(benzonitrile)₂) for yield improvement.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates.
  • Temperature control : Reactions often proceed at 25–60°C to balance kinetics and side-product formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), nitrile carbon (δ ~115 ppm), and cyclohexanone carbonyl (δ ~210 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.15) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Baeyer–Villiger oxidations?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and regioselectivity in ketone oxidations .
  • Enantioselectivity Prediction : Analyze steric effects of substituents on the cyclohexyl ring using molecular docking (AutoDock Vina) .
  • Data Validation : Compare computed activation energies with experimental yields (e.g., 70–85% enantiomeric excess under optimized conditions).

Q. What strategies resolve contradictions in biological activity data for benzonitrile derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays (e.g., kinase inhibition) across concentrations (1 nM–100 µM) to identify non-linear trends .
  • Metabolic Stability Testing : Use hepatic microsomes to assess if rapid metabolism explains inconsistent in vitro/in vivo results .
  • Structural Analog Comparison : Benchmark against 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, which shows nM-level kinase inhibition via competitive ATP binding .

Q. How does steric hindrance from the cyclohexyl group influence nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates (UV-Vis or HPLC) with bulky nucleophiles (e.g., tert-butylamine) versus smaller ones (e.g., NH₃).
  • X-ray Crystallography : Resolve crystal structures to measure bond angles and torsional strain (e.g., cyclohexyl-methyl bond distortion) .
  • Solvent Effects : Compare polar aprotic (DMF) versus protic (MeOH) solvents to mitigate steric limitations .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the 3-oxocyclohexyl group in stabilizing transition states via in situ FTIR monitoring.
  • Biological Profiling : Screen against PARP enzymes (cf. ’s fluorinated analogs) to explore anticancer potential.
  • Green Chemistry : Develop solvent-free syntheses using ball-milling or microwave irradiation to improve sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.